MS1943 is a potent and selective Enhancer of zeste homolog 2 (EZH2) degrader. [, , , ] EZH2 is a histone methyltransferase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and development. [, , , ] In several types of cancers, EZH2 is overexpressed and contributes to tumor growth and progression. [, , , ] MS1943 functions as a PROteolysis TArgeting Chimera (PROTAC), a novel class of small molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. [, , , ]
MS1943 is a novel compound recognized as a selective degrader of the Enhancer of Zeste Homolog 2, a key protein in the Polycomb Repressive Complex 2, which plays a significant role in gene regulation and is implicated in various cancers. This compound has garnered attention for its potential therapeutic applications, particularly in treating triple-negative breast cancer and other malignancies characterized by elevated EZH2 levels. MS1943 exhibits high potency with an IC50 value of 120 nM against EZH2, demonstrating selectivity over other methyltransferases, including EZH1 .
MS1943 is classified as a selective protein degrader, specifically targeting EZH2. It falls within the broader category of small molecule inhibitors and degraders used in cancer therapy. Its mechanism involves promoting the degradation of EZH2, thus reducing its levels and activity within cancer cells .
The synthesis likely employs techniques such as:
These methods ensure that MS1943 maintains its desired pharmacological properties while minimizing off-target effects .
The molecular structure of MS1943 has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. It features specific functional groups that facilitate its interaction with the EZH2 protein.
MS1943 engages in specific chemical reactions that lead to the degradation of EZH2. These reactions typically involve:
The compound's mechanism involves competitive inhibition where it mimics substrate interactions, thereby disrupting normal enzymatic activity and promoting degradation instead .
The mechanism by which MS1943 exerts its effects involves several steps:
Research indicates that MS1943 effectively reduces EZH2 levels in various cancer cell lines over time, demonstrating its potential as an effective therapeutic agent against tumors reliant on this pathway .
MS1943 holds promise in various scientific applications:
PRC2 is a multi-subunit complex comprising core components (EZH1/2, SUZ12, EED) and accessory proteins (e.g., PCL1–3, JARID2). EZH2’s SET domain catalyzes H3K27me3 deposition, which recruits chromatin modifiers like canonical PRC1 to compact chromatin and silence TSGs [3] [9]. PRC2 targets CpG islands (CGIs) via PCL proteins that recognize unmethylated DNA, while JARID2 stabilizes complex binding through H2AK119ub interaction [9]. This hierarchical recruitment ensures precise spatiotemporal gene repression during development, but in cancer, PRC2 activity becomes hijacked:
Table 1: PRC2 Subunits and Functions
Subunit | Role in PRC2 | Cancer Relevance |
---|---|---|
EZH2 | Catalytic methyltransferase (H3K27me3) | Overexpressed/mutated in 20+ cancers; silences TSGs (e.g., EMP1) |
EED | Allosteric activator; binds H3K27me3 to boost EZH2 activity | Stabilizes complex; targeted by inhibitors (e.g., EED226) |
SUZ12 | Structural scaffold; essential for complex integrity | Loss destabilizes PRC2; mutations rare in cancer |
PCL1–3 (PHF1/MTF2/PHF19) | CGI recruitment via Tudor domains | Elevated in glioblastoma; promotes tumor-specific binding |
Additionally, PRC2.2 (containing JARID2/AEBP2) and PRC2.1 (with PCL proteins) exhibit context-specific recruitment, enabling broad oncogenic programming [6] [9].
EZH2 drives tumorigenesis through both methyltransferase-dependent (canonical) and independent (noncanonical) mechanisms:
Table 2: Oncogenic Mechanisms of EZH2
Function Type | Molecular Mechanism | Cancer Example | Biological Outcome |
---|---|---|---|
Canonical | H3K27me3 at RUNX3 promoter | TNBC | Loss of differentiation control |
Noncanonical | EZH2-AP2α complex represses EMP1 | Myeloma | Osteoclast activation |
Noncanonical | EZH2-β-catenin activates cyclin D1 | Breast cancer | Cell cycle hyperactivation |
Noncanonical roles are particularly relevant in solid tumors, where EZH2 overexpression—not mutation—dominates [9].
Catalytic inhibitors (e.g., tazemetostat) block EZH2’s SET domain, reducing H3K27me3 but failing to disrupt noncanonical scaffolds or protein interactions:
Table 3: Catalytic Inhibitors vs. Degraders
Parameter | Catalytic Inhibitors (e.g., Tazemetostat) | Degraders (MS1943) |
---|---|---|
Target Specificity | SET domain (reversible inhibition) | EZH2 protein (irreversible degradation) |
Effect on H3K27me3 | Partial reduction (50–70%) | Near-complete elimination (>90%) |
Noncanonical Roles | No disruption of protein interactions | Abolishes all EZH2-dependent functions |
Resistance | Common (compensatory pathways) | Reduced (eliminates protein scaffold) |
These gaps underscore the need for degraders like MS1943 to eradicate EZH2 entirely [1] [7].
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 37305-51-4